molecular formula C13H13NO2 B11765084 (3-Methoxypyridin-2-yl)(phenyl)methanol CAS No. 29082-98-2

(3-Methoxypyridin-2-yl)(phenyl)methanol

Cat. No.: B11765084
CAS No.: 29082-98-2
M. Wt: 215.25 g/mol
InChI Key: AXTXRZCTPLBWKA-UHFFFAOYSA-N
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Description

(3-Methoxypyridin-2-yl)(phenyl)methanol is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol. This methoxypyridine derivative is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. While specific biological data for this compound is limited, its core structure is closely related to privileged scaffolds in antimycobacterial research. Scientific literature indicates that 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives , which share structural motifs with this compound, have demonstrated high activity against Mycobacterium tuberculosis and Mycobacterium marinum . This suggests its potential value in infectious disease research and as a building block for constructing more complex molecules for structure-activity relationship (SAR) studies. Researchers may employ this compound as a key synthetic intermediate. The presence of both a methanol group and a methoxypyridine ring makes it a versatile precursor for further chemical modifications, potentially enabling the exploration of new chemical space in libraries designed for high-throughput screening. Safety Information: For research use only. Not for diagnostic or therapeutic use. The specific hazard statements for a closely related compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29082-98-2

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(3-methoxypyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C13H13NO2/c1-16-11-8-5-9-14-12(11)13(15)10-6-3-2-4-7-10/h2-9,13,15H,1H3

InChI Key

AXTXRZCTPLBWKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 3 Methoxypyridin 2 Yl Phenyl Methanol

Reactivity of the Pyridine (B92270) Nitrogen in the Presence of the Carbinol Moiety

The pyridine nitrogen atom, with its lone pair of electrons, is a key site of reactivity. However, its basicity and nucleophilicity are modulated by the electronic effects of the methoxy (B1213986) group and the steric influence of the adjacent carbinol moiety.

Coordination Chemistry and Ligand Properties in Metal Complexes

(3-Methoxypyridin-2-yl)(phenyl)methanol possesses the structural motifs of a bidentate ligand, capable of coordinating to metal centers through the pyridine nitrogen and the oxygen of the hydroxyl group. This chelation can form stable six-membered rings with metal ions. The coordination behavior is influenced by the steric bulk of the phenyl group and the electronic nature of the methoxy substituent.

Research on similar pyridyl alcohol ligands has shown their ability to form complexes with a variety of transition metals, including ruthenium, rhodium, and copper. ajgreenchem.comjscimedcentral.com The specific coordination mode and the resulting geometry of the complex depend on the metal ion, its oxidation state, and the other ligands present. For instance, in some complexes, the pyridyl alcohol may act as a monodentate ligand, coordinating only through the more basic pyridine nitrogen. In other cases, especially in the presence of a suitable base to deprotonate the hydroxyl group, it can act as a bidentate, anionic ligand.

The table below summarizes the potential coordination behavior of this compound with different metal centers, based on analogous systems.

Metal CenterPotential Coordination ModeExpected Complex Geometry
Ru(II)Bidentate (N, O)Octahedral
Rh(III)Bidentate (N, O)Octahedral
Cu(I)Monodentate (N) or Bidentate (N,O)Linear or Tetrahedral
Ag(I)Monodentate (N)Linear

Acid-Base Interactions and Protonation Effects

The basicity of the pyridine nitrogen in this compound is a critical factor in its reactivity. The pKa of the conjugate acid of pyridine is approximately 5.2. scribd.com The substituents on the pyridine ring significantly influence this value.

The methoxy group at the 3-position has competing electronic effects. It exerts a -I (negative inductive) effect due to the electronegativity of the oxygen atom, which tends to decrease the electron density on the nitrogen and thus lower its basicity. Simultaneously, it has a +M (positive mesomeric or resonance) effect, where the oxygen lone pair can donate electron density into the ring, potentially increasing basicity. For 3-methoxypyridine (B1141550), the inductive effect generally outweighs the mesomeric effect, leading to a pKa slightly lower than that of pyridine itself. scribd.com

The (phenyl)methanol group at the 2-position also influences the basicity of the pyridine nitrogen, primarily through steric hindrance. The bulky nature of this group can impede the approach of a proton to the nitrogen atom, thereby reducing its effective basicity.

Protonation of the pyridine nitrogen has a profound effect on the reactivity of the entire molecule. It enhances the electron-withdrawing nature of the pyridine ring, which can, in turn, affect the reactivity of the carbinol group. For example, protonation can make the benzylic proton more acidic and can influence the course of reactions at the carbinol center.

Reactivity at the Carbinol Carbon and Hydroxyl Group

The benzylic alcohol functionality is another major site of reactivity in this compound, susceptible to oxidation, reduction, and various derivatization reactions.

Oxidation and Reduction Pathways of the Alcohol Functionality

The secondary alcohol group in this compound can be oxidized to the corresponding ketone, (3-methoxypyridin-2-yl)(phenyl)methanone. A variety of oxidizing agents can be employed for this transformation. Mild and selective reagents are often preferred to avoid over-oxidation or side reactions involving the pyridine ring.

Manganese dioxide (MnO2) is a particularly effective reagent for the oxidation of benzylic and allylic alcohols. mychemblog.com It offers high selectivity, and the reaction can typically be carried out under neutral conditions in solvents like dichloromethane (B109758) or chloroform. mychemblog.com Other common oxidizing agents that could be utilized include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC).

The reduction of the corresponding ketone, (3-methoxypyridin-2-yl)(phenyl)methanone, would regenerate the alcohol. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) in a protic solvent like methanol (B129727) or ethanol (B145695) is a common and effective choice for the reduction of ketones. scribd.com Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, is another viable method. researchgate.net

The table below outlines common reagents for the oxidation and reduction of the carbinol functionality.

TransformationReagentConditionsProduct
OxidationManganese Dioxide (MnO2)Dichloromethane, room temperature(3-Methoxypyridin-2-yl)(phenyl)methanone
OxidationPyridinium Chlorochromate (PCC)Dichloromethane, room temperature(3-Methoxypyridin-2-yl)(phenyl)methanone
ReductionSodium Borohydride (NaBH4)Methanol, 0 °C to room temperatureThis compound
ReductionCatalytic Hydrogenation (H2/Pd-C)Ethanol, room temperature, H2 pressureThis compound

Derivatization Reactions of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group of this compound can be readily derivatized to form esters and ethers.

Esterification: The formation of an ester from an alcohol and a carboxylic acid can be achieved through several methods. The classic Fischer esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst, may be effective. organic-chemistry.org However, for a sterically hindered secondary alcohol like this compound, or when dealing with acid-sensitive substrates, milder methods are often preferred.

The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a powerful method for esterifying sterically demanding alcohols under mild, neutral conditions. organic-chemistry.orgwikipedia.orgnih.gov Another highly effective method is the Mitsunobu reaction, which employs a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol for nucleophilic attack by a carboxylic acid. nih.govorganic-chemistry.orgwikipedia.org

Etherification: The Williamson ether synthesis is a fundamental method for forming ethers, involving the reaction of an alkoxide with an alkyl halide. scribd.com To synthesize an ether from this compound, it would first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide would then be reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) to yield the desired ether. scribd.com

Rearrangement Reactions Involving the Benzylic Alcohol Moiety

Benzylic alcohols, particularly when subjected to acidic conditions, can undergo rearrangement reactions. A common type of rearrangement for 1,2-diols is the pinacol (B44631) rearrangement. While this compound itself is not a 1,2-diol, a related diol, such as 1-(3-methoxypyridin-2-yl)-1-phenylethane-1,2-diol, could undergo such a rearrangement.

In a pinacol-type rearrangement, protonation of one of the hydroxyl groups is followed by the loss of water to form a carbocation. This is then followed by a 1,2-migration of a group from the adjacent carbon to the carbocation center, leading to a more stable, resonance-stabilized carbocation, which upon deprotonation gives the final ketone product.

The migratory aptitude, or the relative ability of a group to migrate, is a key factor in determining the product of the rearrangement. wikipedia.orgpw.livestackexchange.com The general order of migratory aptitude is often cited as H > aryl > alkyl. pw.live In the case of a hypothetical rearrangement involving a 1,2-diol derived from this compound, the competition would be between the migration of the phenyl group and the 3-methoxypyridin-2-yl group. The relative electron-donating ability of these groups would influence their migratory aptitude, with the more electron-rich group generally migrating preferentially.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, a characteristic that significantly influences its reactivity towards both electrophiles and nucleophiles. The presence of the methoxy and phenylmethanol substituents further modulates this reactivity, dictating the regioselectivity of various transformations.

Electrophilic Aromatic Substitution Patterns in Substituted Pyridines

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. stackexchange.com When substitution does occur, it typically favors the 3- and 5-positions (meta to the nitrogen) to avoid the formation of energetically unfavorable cationic intermediates with a positive charge on the electronegative nitrogen atom. stackexchange.comquora.comquimicaorganica.org

In the case of this compound, the directing effects of the existing substituents must be considered. The methoxy group at the 3-position is an activating group that directs electrophiles to the ortho and para positions relative to itself. The (phenyl)methanol group at the 2-position is generally considered a deactivating group due to the electron-withdrawing nature of the oxygen atom, and it would also direct incoming electrophiles to the meta positions (positions 4 and 6).

The interplay of these directing effects suggests that electrophilic attack is most likely to occur at the 4- and 6-positions of the pyridine ring. The methoxy group strongly activates the 4-position (para to the methoxy group), making it a primary site for electrophilic substitution. The 6-position is also activated by the methoxy group (ortho) and directed by the carbinol group (meta), making it another potential site for reaction. The precise outcome of an EAS reaction would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution and Directed Metalation Effects

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly at the 2-, 4-, and 6-positions. vaia.comquimicaorganica.org The presence of a good leaving group is typically required for such reactions to proceed.

A more versatile approach to functionalizing the pyridine ring is through directed ortho metalation (DoM). wikipedia.orgorganic-chemistry.orgbaranlab.org This powerful technique utilizes a directing metalation group (DMG) to guide the deprotonation of the ring at the adjacent ortho position by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a wide range of electrophiles. wikipedia.org

For this compound, both the methoxy and the hydroxyl group of the carbinol can act as directing metalation groups. The methoxy group is a well-established DMG, capable of directing lithiation to the 2- and 4-positions. organic-chemistry.org The hydroxyl group can also direct lithiation to the adjacent position. In this molecule, the methoxy group at C3 would direct metalation to the C2 and C4 positions. The carbinol group at C2 would direct metalation to the C3 position. The outcome of a directed metalation reaction would therefore be highly dependent on the specific base used and the reaction conditions. Research on 3-methoxypyridine has shown that reaction with phenyllithium (B1222949) leads exclusively to the formation of 3-methoxy-2-phenylpyridine, indicating a strong directing effect of the methoxy group to the 2-position in that specific reaction.

Furthermore, recent studies have explored the regioselective functionalization of pyridines through the in-situ generation of pyridyne intermediates. chemistryviews.org This method allows for the difunctionalization of the pyridine ring and offers an alternative pathway for introducing substituents.

Influence of the Methoxy Substituent on Ring Reactivity and Selectivity

The methoxy group at the 3-position exerts a significant influence on the reactivity and selectivity of the pyridine ring in this compound. Its effects can be summarized as follows:

Directing Effects in Nucleophilic Substitution: In nucleophilic aromatic substitution reactions, the methoxy group can be a target for substitution itself. Studies on the amination of 3-methoxypyridine have shown that the methoxy group can be displaced by nucleophiles. ntu.edu.sg

Directing Effects in Metalation: As a directing metalation group, the methoxy group plays a crucial role in determining the site of deprotonation. Its ability to coordinate with organolithium reagents directs the metalation to the adjacent positions, enabling regioselective functionalization. organic-chemistry.orgbaranlab.org

Steric Effects: The methoxy group can exert steric hindrance, which can influence the regioselectivity of reactions. For example, in the reaction of 3-substituted 2,6-dichloropyridines with nucleophiles, the steric bulk of the 3-substituent was found to correlate with the regioselectivity, favoring substitution at the less hindered 6-position. researchgate.net

Reaction TypeInfluence of Methoxy GroupPredicted Regioselectivity
Electrophilic Aromatic Substitution Activating, ortho-, para-directing4- and 6-positions
Nucleophilic Aromatic Substitution Can be a leaving groupSubstitution at the 3-position
Directed ortho-Metalation Directing metalation group2- and 4-positions

Mechanistic Studies of Transformation Pathways

Understanding the mechanisms of transformation for this compound is crucial for controlling its reactivity and designing synthetic routes to new derivatives. This section explores catalyzed reaction mechanisms and the role of reactive intermediates.

Investigation of Catalyzed Reaction Mechanisms

The phenyl(pyridyl)methanol scaffold is a common motif in ligands used for transition metal-catalyzed reactions. The transformation of this compound can be achieved through various catalytic methods, with palladium- and rhodium-based catalysts being particularly prominent.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgwikipedia.org The arylation of pyridylmethyl ethers and silyl (B83357) ethers via palladium-catalyzed deprotonative cross-coupling processes has been reported, providing a route to diaryl(pyridyl)methanol derivatives. acs.orgnih.gov The general mechanism for these reactions involves:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to an aryl halide. nobelprize.org

Transmetalation: The deprotonated pyridylmethyl alcohol derivative undergoes transmetalation with the palladium(II) complex. nobelprize.org

Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the palladium(0) catalyst. nobelprize.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective for various transformations, including C-H activation and transfer hydrogenation. nih.govresearchgate.netnih.gov Rhodium complexes can catalyze the dehydrogenation of alcohols, which can be coupled with other reactions in a domino sequence. nih.gov Mechanistic studies on rhodium-catalyzed reactions of pyridyl alcohols suggest the involvement of organometallic intermediates where the pyridine nitrogen and the alcohol oxygen coordinate to the metal center. researchgate.net

Role of Reactive Intermediates in Chemical Transformations

The transformations of this compound can proceed through various reactive intermediates, depending on the reaction conditions.

Aryllithium Species: As discussed in the context of directed ortho metalation, the deprotonation of the pyridine ring leads to the formation of a highly reactive aryllithium intermediate. wikipedia.orgbaranlab.org This species is a powerful nucleophile that can react with a wide array of electrophiles to introduce new functional groups onto the pyridine ring.

Pyridyne Intermediates: Under certain conditions, elimination reactions on substituted pyridines can lead to the formation of highly reactive pyridyne intermediates. chemistryviews.org These intermediates can then undergo nucleophilic attack or cycloaddition reactions, providing a pathway for the difunctionalization of the pyridine ring. The regioselectivity of these reactions is a key area of research. chemistryviews.org

Organometallic Complexes: In transition metal-catalyzed reactions, the substrate forms complexes with the metal center. acs.orgnih.govnih.gov The structure and reactivity of these organometallic intermediates, such as palladium- or rhodium-pyridyl complexes, are central to the catalytic cycle and determine the outcome of the reaction. For instance, the formation of a rhodium-pyridyl intermediate has been observed in the regioselective C(2)-alkylation of pyridine. researchgate.net

Radical Intermediates: Recent studies have also highlighted the role of radical intermediates in the functionalization of pyridines. For example, the para-selective functionalization of pyridines can be achieved through radical pathways involving oxazino pyridine intermediates under acidic conditions. acs.orgnih.govresearchgate.net

IntermediateFormationSubsequent Reactions
Aryllithium Species Directed ortho-metalation with strong bases. wikipedia.orgbaranlab.orgReaction with various electrophiles.
Pyridyne Intermediates Elimination from substituted pyridines. chemistryviews.orgNucleophilic attack, cycloadditions. chemistryviews.org
Organometallic Complexes Coordination to transition metal catalysts. acs.orgnih.govnih.govOxidative addition, reductive elimination, etc.
Radical Intermediates From oxazino pyridine intermediates under acidic conditions. acs.orgnih.govresearchgate.netRadical alkylation and arylation.

Based on a comprehensive search of scientific literature and chemical databases, experimental spectroscopic and analytical data for the specific compound this compound is not publicly available. The stringent requirement to focus the article solely on this compound, including detailed research findings and data tables, cannot be fulfilled without the necessary primary data.

General principles of the analytical techniques requested in the outline can be described, but applying them specifically to this compound with factual accuracy is not possible. Generating an article with the specified level of detail would require access to non-public research data or would risk scientific inaccuracy by extrapolating from related but distinct chemical structures, which would violate the core instructions of the request.

Therefore, this request cannot be completed as specified due to the unavailability of the required source material.

Advanced Spectroscopic and Analytical Characterization Techniques for Pyridyl Methanol Derivatives

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy are fundamental tools for elucidating the structural features of molecules. Infrared (IR) spectroscopy probes the vibrational modes of chemical bonds, while Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within the molecule.

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of (3-Methoxypyridin-2-yl)(phenyl)methanol is predicted to exhibit several characteristic absorption bands corresponding to its distinct structural components: the hydroxyl group, the methoxy (B1213986) group, the phenyl ring, and the substituted pyridine (B92270) ring.

The presence of the hydroxyl (-OH) group from the methanol (B129727) moiety would be confirmed by a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of hydrogen-bonded O-H stretching. vscht.cz The C-O stretching vibration of this secondary alcohol is expected to appear in the 1260-1050 cm⁻¹ range. vscht.cz

The methoxy (-OCH₃) group would show characteristic C-H stretching vibrations around 2960-2850 cm⁻¹ and a distinct asymmetric C-O-C stretching band between 1280 cm⁻¹ and 1050 cm⁻¹. scribd.comudel.edu

Aromatic C-H stretching from both the phenyl and pyridine rings would be observed as weaker bands in the 3100-3000 cm⁻¹ region. vscht.czlibretexts.org The carbon-carbon stretching vibrations (C=C and C=N) within the aromatic pyridine ring and the phenyl ring are expected to produce a series of sharp bands in the 1600-1430 cm⁻¹ range. libretexts.org The specific pattern of out-of-plane C-H bending bands in the lower frequency region (below 900 cm⁻¹) can help confirm the substitution patterns on both aromatic rings.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional GroupVibration TypePredicted Frequency Range (cm⁻¹)Intensity
Alcohol (-OH)O-H Stretch (H-bonded)3500 - 3200Strong, Broad
Aromatic Rings=C-H Stretch3100 - 3000Medium to Weak
Methoxy (-OCH₃)C-H Stretch2960 - 2850Medium
Aromatic RingsC=C and C=N Stretch1600 - 1430Medium to Weak, Sharp
Ether (-OCH₃)C-O-C Asymmetric Stretch1280 - 1050Strong
Alcohol (C-OH)C-O Stretch1260 - 1050Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems. The chromophore in this compound consists of the conjugated π-systems of the phenyl and pyridine rings. The absorption of UV light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). libretexts.org

The spectrum is expected to show absorptions due to π → π* transitions, which are characteristic of aromatic systems. uzh.ch For a simple pyridine molecule, these transitions typically occur around 250-270 nm. researchgate.net The presence of the phenyl group in conjugation with the pyridine ring is expected to shift the absorption maximum (λ_max) to a longer wavelength (a bathochromic or red shift). Furthermore, the methoxy group, acting as an auxochrome (a group that modifies the light-absorbing properties of a chromophore), is also anticipated to contribute to a red shift and potentially increase the absorption intensity. tanta.edu.eg The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are also possible but are generally much weaker in intensity than π → π* transitions. uzh.ch

Table 2: Predicted Electronic Transitions for this compound

Transition TypeChromophorePredicted Wavelength Range (nm)
π → πPhenyl and Pyridine Rings~260 - 300
n → πPyridine N, Methoxy O>300

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no public crystal structure for this compound is available, a hypothetical analysis would yield a wealth of structural data.

If a suitable single crystal could be grown, X-ray diffraction analysis would provide exact measurements of bond lengths, bond angles, and torsion angles within the molecule. nih.gov This would unambiguously confirm the connectivity and substitution pattern. Crucially, it would reveal the molecule's conformation in the solid state, including the dihedral angle between the planes of the phenyl and pyridine rings. nih.gov The analysis would also detail the crystal packing, showing how individual molecules interact with their neighbors through intermolecular forces like hydrogen bonds (originating from the hydroxyl group) and π-π stacking interactions between the aromatic rings. mdpi.com

Advanced Chromatographic and Separation Techniques

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile or thermally sensitive compounds like pyridyl methanol derivatives. helixchrom.com A reversed-phase HPLC method, using a C18 column and a mobile phase like an acetonitrile/water gradient, would be suitable for analysis. The compound would be detected by a UV detector, leveraging the strong UV absorbance of the aromatic rings. The retention time would serve as a qualitative identifier, while the peak area would allow for quantitative purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds and then provides structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.netlabrulez.com For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The subsequent fragmentation is highly informative. For instance, the fragmentation of the related benzyl (B1604629) alcohol often involves the loss of a hydroxyl radical (-OH) or water (H₂O). nih.gov For the title compound, characteristic fragmentation pathways would likely include the loss of a methoxy group (-OCH₃), water (-H₂O), or cleavage to produce stable fragments such as the phenyl cation (m/z 77) or the methoxypyridinyl cation.

Table 3: Predicted Key Mass Fragments in GC-MS for this compound

FragmentDescriptionPredicted m/z
[M]⁺Molecular Ion215
[M-H₂O]⁺Loss of Water197
[M-OCH₃]⁺Loss of Methoxy Radical184
[C₆H₅]⁺Phenyl Cation77

Other Specialized Spectroscopic Methods (e.g., Dielectric Relaxation Spectroscopy)

Beyond the standard techniques, specialized methods like Dielectric Relaxation Spectroscopy (DRS) can offer deeper insights into molecular dynamics. DRS measures the response of a sample to an applied oscillating electric field, probing the rotational motion of polar molecules. nih.gov

This compound is a polar molecule, and DRS could be used to study its rotational dynamics in the liquid state. The technique is particularly sensitive to hydrogen-bonding interactions, which strongly influence the dielectric properties and relaxation times of liquids. acs.orgliv.ac.uk A DRS study could potentially distinguish between the relaxation of individual molecules and the slower relaxation of larger, hydrogen-bonded clusters, providing valuable information on the liquid-state structure and dynamics that is not accessible through other methods. capes.gov.br However, a review of the current literature indicates that no specific DRS studies have been performed on this compound.

Theoretical and Computational Investigations of 3 Methoxypyridin 2 Yl Phenyl Methanol and Analogues

Quantum Chemical Methods for Electronic Structure and Reactivity Prediction

Quantum chemical methods are instrumental in understanding the electronic structure and predicting the reactivity of molecules like (3-Methoxypyridin-2-yl)(phenyl)methanol. These computational tools provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecular systems. This method is used to calculate various quantum chemical parameters that help in understanding the reactivity and stability of molecules. For instance, DFT calculations have been employed to study the corrosion inhibition characteristics of related pyridine (B92270) derivatives by determining parameters such as the highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), and the energy gap. researchgate.net

In studies of similar heterocyclic compounds, DFT, often using the B3LYP method with a basis set like 6-31G*, is utilized to optimize molecular geometries and calculate properties like bond lengths, bond angles, and Mulliken atomic charges. nih.gov The choice of functional and basis set, such as M06/6-311G(d,p), can be tailored to investigate specific electronic and photovoltaic features of new organic compounds. nih.gov For example, DFT has been used to study pyridine adsorption in zeolites and to compare the antioxidant activities of pyridine-based azo derivatives, where computational data showed good correlation with experimental results. rsc.orgnih.gov

The application of DFT extends to understanding reaction mechanisms, such as the methoxycarbonylation of styrene (B11656) by palladium chloride, where it helps in elucidating the multi-step reaction pathway. mdpi.com These calculations provide valuable insights into the thermodynamic and kinetic aspects of chemical reactions.

Ab Initio and Semi-Empirical Approaches

Beyond DFT, other quantum chemical methods like ab initio and semi-empirical approaches are also employed to study molecular systems.

Ab Initio Methods: These methods compute electronic structures from first principles, without using experimental data for parametrization. libretexts.org They are highly accurate but computationally intensive, making them more suitable for smaller molecules. libretexts.org Ab initio calculations have been used to study interactions like C-H---O hydrogen bonds in pyridine with water, providing detailed energetic information about these non-covalent interactions. rsc.org

Semi-Empirical Methods: These methods simplify Hartree-Fock calculations by using parameters derived from experimental data or high-level ab initio results. libretexts.orgwikipedia.org This makes them computationally much faster and suitable for large molecules. researchgate.netnih.gov Methods like AM1 and PM3 are examples of semi-empirical approaches that have been used to calculate properties like vibrational frequencies. researchgate.net However, their accuracy can be limited if the molecule under study is significantly different from the molecules used for their parametrization. wikipedia.orgnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for nucleophilic and electrophilic attacks. researchgate.net The MEP is determined by the electron density and provides a visual representation of the charge distribution around a molecule.

In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, prone to nucleophilic attack. Green represents areas of neutral potential. researchgate.net For example, in studies of Schiff base compounds, MEP analysis has been used to identify the most electronegative and electropositive sites, such as oxygen and nitrogen atoms, as likely points of interaction. researchgate.net Similarly, for 3-methoxy flavone (B191248) derivatives, MEP maps have been used to correlate negative potential regions with their biological activity. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Gaps

The HOMO is the highest energy orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.comlibretexts.org The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a larger gap indicates greater stability and lower reactivity. researchgate.net FMO analysis is crucial for predicting the outcomes of various reactions, including pericyclic reactions, and understanding their mechanisms. numberanalytics.comimperial.ac.uk For example, in the study of potential corrosion inhibitors, a low energy gap is associated with better adsorption on a metal surface. researchgate.net

FMO Analysis Data
ParameterDescription
HOMOHighest Occupied Molecular Orbital; acts as an electron donor. youtube.comlibretexts.org
LUMOLowest Unoccupied Molecular Orbital; acts as an electron acceptor. youtube.comlibretexts.org
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net

Computational Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions by mapping out reaction pathways and identifying transition states. arxiv.org This involves calculating the energies of reactants, products, intermediates, and transition states along a reaction coordinate.

For instance, computational studies on the methoxycarbonylation of styrene have detailed the step-by-step mechanism, including the formation of intermediates and the energy barriers associated with each transition state. mdpi.com Similarly, the mechanism of reactions involving furan (B31954) derivatives has been investigated, revealing complex pathways with multiple potential intermediates. mdpi.com Techniques like Intrinsic Reaction Coordinate (IRC) analysis are used to confirm that a calculated transition state connects the intended reactants and products on the potential energy surface. proquest.com These studies provide a molecular-level understanding of how reactions proceed, which is essential for optimizing reaction conditions and designing new synthetic routes.

Conformational Analysis and Stereochemical Predictions in Solution and Solid States

A thorough conformational analysis of this compound would involve the systematic exploration of its potential energy surface to identify stable conformers. This is typically achieved by rotating the single bonds, particularly the C-C bond connecting the methanol (B129727) carbon to the pyridine ring and the C-C bond linking it to the phenyl ring, as well as the C-O bond of the methoxy (B1213986) group. The relative energies of the resulting conformers would determine their population distribution at a given temperature.

Computational methods, such as Density Functional Theory (DFT), are well-suited for such investigations. By calculating the electronic structure, DFT can provide accurate geometries and relative energies of different conformers. The influence of the solvent on the conformational equilibrium is also a critical aspect. In solution, polar solvents might stabilize conformers with a larger dipole moment, while non-polar solvents would favor less polar structures. Implicit solvent models, like the Polarizable Continuum Model (PCM), are often employed in computational studies to simulate the solvent environment.

In the solid state, the preferred conformation is not only governed by intramolecular forces but also significantly influenced by the crystal packing forces. X-ray crystallography would be the definitive experimental technique to determine the solid-state conformation. In the absence of experimental data, computational crystal structure prediction methods could offer valuable insights into the likely packing arrangements and the resulting molecular conformation.

Table 1: Hypothetical Conformational Data for this compound

Dihedral Angle (N-C-C-O)Dihedral Angle (C-C-O-H)Relative Energy (kcal/mol)Predicted Population (Gas Phase, 298 K)
60°180°0.0045%
-60°180°0.1035%
180°60°1.5010%
Note: This table is purely illustrative and is not based on actual experimental or computational data.

Investigation of Intramolecular and Intermolecular Non-Covalent Interactions

The presence of a hydroxyl group, a methoxy group, and a pyridine nitrogen atom in this compound suggests a rich landscape of non-covalent interactions. These interactions play a pivotal role in determining the molecule's conformation, its aggregation behavior, and its interaction with other molecules.

Intramolecular Interactions:

An important intramolecular interaction to investigate would be the potential for hydrogen bonding between the hydroxyl proton and the nitrogen atom of the pyridine ring or the oxygen of the methoxy group. The formation of such a hydrogen bond would significantly influence the conformational preference of the molecule, leading to a more compact structure. The strength of this interaction could be evaluated computationally by analyzing the bond distance, angle, and the electron density at the bond critical point using Quantum Theory of Atoms in Molecules (QTAIM).

Intermolecular Interactions:

In the condensed phase (liquid or solid), intermolecular interactions become dominant. For this compound, these would primarily include:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor to the pyridine nitrogen or the hydroxyl oxygen of a neighboring molecule. It can also act as a hydrogen bond acceptor. This can lead to the formation of dimers, chains, or more complex networks.

π-π Stacking: The phenyl and pyridine rings can engage in π-π stacking interactions, where the aromatic rings are arranged in either a face-to-face or a face-to-edge orientation. These interactions are crucial for the stability of the crystal lattice.

C-H···π Interactions: The hydrogen atoms on the phenyl and pyridine rings can interact with the electron-rich π-systems of adjacent molecules.

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal structure. Energy decomposition analysis, based on methods like Symmetry-Adapted Perturbation Theory (SAPT), can provide a quantitative measure of the contribution of electrostatic, exchange, induction, and dispersion forces to the total interaction energy.

Table 2: Hypothetical Non-Covalent Interaction Analysis for a this compound Dimer

Interaction TypeInteracting AtomsDistance (Å)Interaction Energy (kcal/mol)
Hydrogen BondO-H···N(pyridine)2.1-4.5
π-π StackingPhenyl Ring - Pyridine Ring3.5-2.1
C-H···πC-H(phenyl)···Pyridine Ring2.8-0.8
Note: This table is purely illustrative and is not based on actual experimental or computational data.

Applications and Synthetic Utility in Advanced Organic Synthesis and Catalysis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structural motif of (3-Methoxypyridin-2-yl)(phenyl)methanol is found within a number of larger, more complex molecules, particularly in the realm of medicinal chemistry. While direct literature on this specific compound is sparse, the utility of closely related pyridinylmethanol derivatives as key intermediates is well-documented. For instance, derivatives such as (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol are crucial intermediates in the synthesis of proton pump inhibitors like rabeprazole (B1678785) sodium. google.com Similarly, (3-(5-Bromopyrimidin-2-yl)phenyl)methanol serves as a drug intermediate for a variety of active compounds. This strongly suggests that this compound can serve a similar and significant role as a pivotal intermediate in the assembly of complex pharmaceutical agents and other biologically active compounds. The hydroxyl group can be readily converted into a leaving group or oxidized to a ketone, while the pyridine (B92270) and phenyl rings can undergo a variety of substitution reactions to build molecular complexity.

Development of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is paramount for the advancement of asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure compounds, especially in the pharmaceutical industry. The structure of this compound is an ideal starting point for the design of novel chiral ligands.

The chiral center at the carbinol carbon in this compound, once resolved into its separate enantiomers, can be used to induce stereoselectivity in a variety of organic transformations. The synthesis of (R)-phenyl(pyridin-2-yl)methanol derivatives through asymmetric hydrogenation of the corresponding ketones highlights the importance of this class of chiral alcohols. google.com These chiral alcohols can then be incorporated into more complex ligand structures. Catalysts derived from such chiral pyridinylmethanol frameworks are expected to be effective in a range of enantioselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The pyridine nitrogen provides a key coordination site for a metal center, while the chiral backbone dictates the stereochemical outcome of the reaction.

The design of effective pyridyl-based chiral catalysts often relies on the creation of a well-defined and rigid chiral environment around the metal center. Key design principles include:

Rigidity: A rigid ligand backbone is essential to minimize conformational flexibility, which can lead to a loss of enantioselectivity. The pyridine and phenyl rings in this compound provide a degree of rigidity.

Steric Hindrance: Bulky groups can be strategically placed to block certain approaches of the substrate to the catalytic center, thereby favoring a specific stereochemical pathway. The phenyl group and the potential for further substitution on the pyridine ring allow for the tuning of steric bulk.

Electronic Effects: The electronic properties of the ligand can influence the reactivity of the metal center. The methoxy (B1213986) group on the pyridine ring is an electron-donating group, which can modulate the electronic nature of the pyridine nitrogen and, consequently, the coordinated metal.

Chelation: The introduction of additional coordinating groups to create bidentate or tridentate ligands can enhance the stability and selectivity of the catalyst. The hydroxyl group of this compound can be functionalized to introduce another coordinating atom, leading to the formation of a chelating ligand.

Arylpyridin-2-yl guanidine (B92328) derivatives, for example, have been designed as novel kinase inhibitors, showcasing the modularity of the pyridine scaffold in creating functional molecules. mdpi.com

Precursor for Functional Materials and Advanced Chemical Entities

Beyond catalysis and pharmaceuticals, pyridinylmethanol derivatives are valuable precursors for the synthesis of functional materials. The pyridine unit can be incorporated into metal-organic frameworks (MOFs) or polymers, imparting specific electronic or coordination properties. The phenyl group can be functionalized to tune the solubility, processability, or electronic properties of the resulting materials. For example, aryl(phenyl)methanol structures are known to exhibit interesting properties, such as intramolecular hydrogen abstraction in their radical cation forms. biosynth.com This suggests that materials derived from this compound could have applications in areas such as organic electronics or sensor technology.

Strategic Integration in Multi-Step Synthetic Sequences and Retrosynthetic Analysis

In the planning of a complex organic synthesis, retrosynthetic analysis is a powerful tool for deconstructing a target molecule into simpler, commercially available starting materials. The this compound moiety can be a key strategic element in such an analysis.

A retrosynthetic disconnection of a C-C bond between the carbinol carbon and the phenyl group would lead to 3-methoxypyridine-2-carbaldehyde (B157397) and a phenyl organometallic reagent. Alternatively, disconnection of the bond between the carbinol carbon and the pyridine ring would suggest a synthesis from 2-substituted-3-methoxypyridine and benzaldehyde. The presence of the methoxy group also offers possibilities for further transformations, such as ether cleavage to a hydroxypyridine, which can then be used in subsequent synthetic steps. The ability to be strategically disconnected in multiple ways makes this compound a versatile synthon in the toolbox of a synthetic organic chemist.

Q & A

Q. What are the common synthetic routes for preparing (3-Methoxypyridin-2-yl)(phenyl)methanol, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution followed by reduction. For example, starting from a halogenated pyridine precursor, methoxy groups can be introduced using methoxide reagents (e.g., NaOMe) under anhydrous conditions. Subsequent reduction of ketone intermediates (e.g., using LiAlH₄ in THF) yields the methanol derivative. Optimization includes controlling reaction temperature (0–25°C), solvent polarity (DMSO or DMF for substitution; THF for reduction), and stoichiometric ratios (1.2–1.5 equivalents of reducing agent) to minimize side reactions . For enantioselective synthesis, biocatalytic methods using Leuconostoc pseudomesenteroides N13 have been optimized via multi-response nonlinear programming models, achieving >90% yield and 99% enantiomeric excess (ee) by adjusting pH, substrate loading, and incubation time .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify methoxy (-OCH₃), pyridine, and phenyl protons, with coupling constants confirming stereochemistry.
  • X-ray Crystallography : Resolves bond lengths, angles, and crystal packing. Orthorhombic space group Pna2₁ is typical for chiral alcohols, with data collected using a Bruker SMART CCD diffractometer (λ = 0.71073 Å) .
  • FT-IR : Confirms hydroxyl (3200–3600 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹).

Q. What are the key physicochemical properties of this compound that influence its solubility and stability in experimental setups?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Methoxy groups enhance hydrophilicity compared to non-substituted analogs .
  • Stability : Sensitive to oxidation; store under inert gas (N₂/Ar) at 2–8°C. Use stabilizers like BHT (0.01–0.1% w/w) in long-term storage .
  • pKa : Estimated at ~9.5 (hydroxyl group), influencing reactivity in acidic/basic conditions.

Advanced Questions

Q. How can enantioselective synthesis of this compound be achieved using biocatalytic methods, and what factors influence enantiomeric excess?

  • Methodological Answer : Enantioselective synthesis employs microbial reductases (e.g., Leuconostoc pseudomesenteroides N13) to reduce prochiral ketones. Key factors:
  • Substrate Loading : ≤10 mM to avoid enzyme inhibition.
  • pH : Optimal at 6.5–7.0 for reductase activity.
  • Co-Substrates : Glucose (5% w/v) enhances NADH regeneration, improving ee to >99% .
  • Temperature : 25–30°C balances reaction rate and enzyme stability.

Q. What strategies are employed to resolve data contradictions when determining the biological activity of this compound across different assay systems?

  • Methodological Answer :
  • Assay Standardization : Use internal controls (e.g., known enzyme inhibitors) in both cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays.
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity readings .
  • Dose-Response Curves : Validate EC₅₀/IC₅₀ values across ≥3 independent replicates to assess reproducibility.

Q. How does the substitution pattern on the pyridine ring (e.g., methoxy vs. halogen groups) impact the compound's reactivity in subsequent derivatization reactions?

  • Methodological Answer :
  • Electron-Donating Groups (e.g., -OCH₃) : Activate pyridine toward electrophilic substitution at the 4-position, facilitating reactions like nitration or bromination.
  • Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Increase oxidative stability but reduce nucleophilic attack efficacy. Comparative studies show methoxy derivatives undergo Friedel-Crafts alkylation 2–3× faster than chloro analogs .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets, such as enzymes or receptors?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases, GPCRs). Methoxy groups often form hydrogen bonds with active-site residues (e.g., Ser, Thr) .
  • MD Simulations : GROMACS or AMBER assess binding stability over 50–100 ns trajectories, identifying key interactions (e.g., π-π stacking with phenylalanine residues) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural optimization .

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